![molecular formula C22H24ClN5O3S B3017467 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1189438-79-6](/img/structure/B3017467.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, a piperazine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the chlorophenyl group is attached to the piperazine nitrogen.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Several studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacterial strains.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of folate synthesis in bacteria, which is crucial for DNA synthesis and cell division.
- Case Study : In a study involving synthesized derivatives of piperazine, compounds similar to the target compound demonstrated moderate to high antibacterial activity against Gram-negative strains, suggesting that structural modifications can enhance efficacy against resistant bacterial strains .
Antitumor Activity
Research has also focused on the potential antitumor effects of compounds containing piperazine and pyrazole moieties.
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and cell cycle arrest.
- Comparative Analysis : A comparative study of various sulfonamide derivatives indicated that those with a piperazine ring exhibited superior cytotoxicity compared to their non-piperazine counterparts .
Neuropharmacological Applications
The piperazine moiety is known for its neuropharmacological properties, making this compound a candidate for research into treatments for neurological disorders.
- Serotonin Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
- Case Study : A derivative of the compound was tested in animal models for anxiety and depression, showing promising results in reducing symptoms through serotonin receptor activity modulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties.
Structural Feature | Effect on Activity |
---|---|
Piperazine Ring | Enhances antibacterial and neuropharmacological activity |
Sulfonamide Group | Critical for antibacterial efficacy |
Pyrazole Core | Contributes to antitumor activity |
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole core, piperazine ring, and multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with sulfonyl chloride derivatives and subsequent modifications to introduce the pyrazole and carboxamide functionalities. Various synthetic routes have been explored, leading to the optimization of yields and purity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate notable antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger, as well as antibacterial effects against Staphylococcus aureus and Escherichia coli .
Pathogen | Activity | Reference |
---|---|---|
Candida albicans | Moderate to strong | |
Staphylococcus aureus | Significant | |
Escherichia coli | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked with neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that certain derivatives can significantly inhibit AChE activity, suggesting a possible role in cognitive enhancement or neuroprotection .
Anticancer Activity
In addition to antimicrobial properties, the compound exhibits anticancer activity. Studies have reported that derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Cancer Cell Line | Activity | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast) | Induces apoptosis | Upregulation of caspases | |
A549 (Lung) | Significant inhibition | Activation of apoptotic pathways |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal efficacy of synthesized pyrazole derivatives against clinical isolates of Candida. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced antifungal activity compared to standard treatments .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential for treating neurodegenerative disorders .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-6-8-18(9-7-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-12-10-27(11-13-28)19-5-3-4-17(23)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQUTNGNJQYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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